2-Amino-5-hydroxybenzaldehyde

Process chemistry Pharmaceutical intermediate stability Ortho-aminobenzaldehyde lability

2-Amino-5-hydroxybenzaldehyde (CAS 70128-19-7) is a bifunctional aromatic aldehyde of molecular formula C₇H₇NO₂ (MW 137.14) bearing an amino group at the ortho position and a hydroxyl group at the para position relative to the aldehyde. It belongs to the substituted benzaldehyde class and is also indexed under the synonym 5-aminosalicylaldehyde (CHEBI:20550) in authoritative cheminformatics databases.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 70128-19-7
Cat. No. B3056288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-hydroxybenzaldehyde
CAS70128-19-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=O)N
InChIInChI=1S/C7H7NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H,8H2
InChIKeyHLKBCNCHTMFWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-hydroxybenzaldehyde (CAS 70128-19-7): Procurement-Relevant Identity and Structural Class


2-Amino-5-hydroxybenzaldehyde (CAS 70128-19-7) is a bifunctional aromatic aldehyde of molecular formula C₇H₇NO₂ (MW 137.14) bearing an amino group at the ortho position and a hydroxyl group at the para position relative to the aldehyde . It belongs to the substituted benzaldehyde class and is also indexed under the synonym 5-aminosalicylaldehyde (CHEBI:20550) in authoritative cheminformatics databases [1]. The compound is primarily recognized as a key pharmaceutical intermediate, most notably in the multi-kilogram synthesis of the endothelin-A receptor antagonist S-0139 (formerly 97-139), which entered clinical evaluation [2]. Its ortho-amino/para-hydroxy substitution pattern distinguishes it from all other aminobenzaldehyde positional isomers and confers a unique combination of reactivity profiles relevant to heterocyclic synthesis and condensation chemistry.

Why 2-Amino-5-hydroxybenzaldehyde Cannot Be Replaced by Generic Aminobenzaldehyde Isomers in Research and Process Chemistry


Simple aminobenzaldehydes cannot substitute for 2-amino-5-hydroxybenzaldehyde because the specific ortho-amino/para-hydroxy substitution pattern governs both the compound's chemical reactivity profile and its physical stability characteristics. The ortho-amino group is the sine qua non for Friedländer quinoline synthesis and related condensation cascades , while the para-hydroxy substituent adds hydrogen-bond donor capacity (2 HBD vs. 1 HBD for 2-aminobenzaldehyde) that influences solubility, chromatographic behaviour, and downstream derivatization potential . Critically, this compound suffers from pronounced intrinsic lability: Konoike et al. explicitly documented that no reliable preparative procedure existed for it prior to their work, necessitating a bespoke two-step, one-pot TiCl₃ reduction–acylation sequence operating at low temperature under weakly acidic conditions [1]. Positional isomers such as 5-amino-2-hydroxybenzaldehyde (CAS 58186-71-3) place the hydroxyl group ortho to the aldehyde rather than the amino group, precluding the ortho-aminobenzaldehyde-type cyclocondensation chemistry that constitutes the compound's primary synthetic utility. These distinctions carry direct consequences for procurement: selecting a generic or improperly isomerically defined aminobenzaldehyde will not replicate the validated reactivity, process robustness, or regulatory provenance established for this specific CAS number in pharmaceutical intermediate applications.

2-Amino-5-hydroxybenzaldehyde: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Intrinsic Lability Requiring Bespoke Low-Temperature One-Pot Process Chemistry vs. Commercially Established 2-Aminobenzaldehyde

2-Amino-5-hydroxybenzaldehyde exhibits a degree of intrinsic lability that exceeds that of the parent ortho-aminobenzaldehyde scaffold. Konoike et al. (1999) reported explicitly that 'no reliable and practical procedure for 15 had been available' and that the compound 'had not been available presumably owing to its lability' [1]. This contrasts sharply with 2-aminobenzaldehyde (CAS 529-23-7), which, although also unstable with respect to self-condensation, is commercially available at ≥98% purity from Sigma-Aldrich with defined storage conditions (−20°C, shipped on dry ice) and a well-established literature precedent for its use in Friedländer quinoline synthesis . To overcome the enhanced instability of the 5-hydroxy derivative, the authors developed a specialized two-step, one-pot TiCl₃ reduction–acylation procedure conducted at low temperature under weakly acidic conditions, achieving a 62% isolated yield of the downstream acylated aldehyde 5 [1].

Process chemistry Pharmaceutical intermediate stability Ortho-aminobenzaldehyde lability

Ortho-Amino Substituent Retention Essential for Friedländer Quinoline Synthesis vs. 5-Amino-2-hydroxybenzaldehyde Positional Isomer

The ortho relationship between the amino and aldehyde groups is the essential structural prerequisite for Friedländer quinoline synthesis, a cornerstone reaction in pharmaceutical heterocyclic chemistry . 2-Amino-5-hydroxybenzaldehyde retains the reactive ortho-NH₂/CHO pair while incorporating a para-hydroxyl group that modulates electronic properties without compromising the cyclocondensation capacity. In contrast, the positional isomer 5-amino-2-hydroxybenzaldehyde (CAS 58186-71-3; also known as 5-aminosalicylaldehyde) places the hydroxyl group ortho to the aldehyde and the amino group para to the hydroxyl, a configuration that cannot support Friedländer-type annulation because the nucleophilic amine is no longer adjacent to the electrophilic carbonyl [1]. The Konoike et al. synthetic route exploits this distinction directly: the ortho-amino group of the target compound undergoes chemoselective acylation with trans-β-methoxycarbonylacryloyl chloride to install the side chain of the endothelin antagonist S-0139, a transformation not feasible with the 5-amino-2-hydroxy isomer [2].

Friedländer synthesis Quinoline heterocycles Positional isomer reactivity

Validated Multi-Kilogram Pharmaceutical Intermediate Provenance for Endothelin Receptor Antagonist S-0139

2-Amino-5-hydroxybenzaldehyde is a structurally irreplaceable intermediate in the synthesis of S-0139, a selective endothelin-A (ETA) receptor antagonist developed by Shionogi & Co. that advanced to clinical evaluation [1]. The Konoike et al. process paper (Org. Process Res. Dev. 1999) details a 14-step semisynthetic route from oleanolic acid that was executed on a multi-kilogram scale and explicitly identifies this specific CAS-numbered compound as intermediate 15. The authors surveyed alternative approaches—including a photoreaction of indazole (rejected as impractical for scale-up) and various reducing agents (many found unsuitable)—before settling on TiCl₃ as the uniquely effective reductant for generating the target compound in situ [1]. The derived side-chain aldehyde 5 was obtained in 62% yield in a chromatography-free process that met bulk pharmaceutical chemical specifications [1]. No other aminobenzaldehyde isomer or analog is documented to have been successfully substituted in this validated pharmaceutical process. The Drug Synthesis Database similarly records this compound as the exclusive intermediate for the S-0139 side-chain construction [2].

Pharmaceutical process validation Endothelin receptor antagonist GMP intermediate supply chain

Enhanced Hydrogen-Bond Donor Capacity and Polarity vs. Parent 2-Aminobenzaldehyde

The para-hydroxy substituent on 2-amino-5-hydroxybenzaldehyde significantly alters its physicochemical profile relative to the parent 2-aminobenzaldehyde scaffold. The target compound possesses 2 hydrogen-bond donor sites (phenolic -OH and aniline -NH₂) and 3 hydrogen-bond acceptor sites (aldehyde C=O, phenolic -OH, and aniline -NH₂), compared with 1 HBD and 2 HBA for 2-aminobenzaldehyde (CAS 529-23-7) . The experimental LogP for the target compound is 1.20 (Fluorochem), whereas 2-aminobenzaldehyde has an estimated LogP of 1.08 (ChemScene, plantaedb.com) [1]. The additional hydroxyl group increases topological polar surface area, reduces relative lipophilicity, and enhances solubility in polar protic solvents such as methanol and DMSO . These differences have practical consequences for chromatographic method development, liquid-liquid extraction protocols, and formulation compatibility assessments.

Physicochemical properties Hydrogen bonding LogP comparison Chromatographic behaviour

Commercial Sourcing: Purity Specifications and Batch-Level Quality Control Documentation

2-Amino-5-hydroxybenzaldehyde (CAS 70128-19-7) is commercially supplied at defined purity tiers with batch-specific analytical documentation from multiple reputable vendors. Fluorochem (UK) offers the compound at 98% purity (Product Code F758779) with SDS and Certificate of Analysis documentation, and explicitly lists key identifiers including IUPAC name, canonical SMILES, InChI, InChI Key, and MDL Number MFCD16999394 . Bidepharm (China) supplies the compound at 95%+ purity (Product No. BD247975) and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . Leyan (China) lists the compound at 98% purity (Product No. 1441133) . Capotchem specifies NLT 98% purity [1]. In comparison, the positional isomer 5-amino-2-hydroxybenzaldehyde (CAS 58186-71-3) has notably fewer commercial suppliers, with available vendors typically quoting 95% purity without the same depth of batch-specific QC documentation . The broader commercial availability and quality documentation ecosystem for CAS 70128-19-7 reduces procurement risk for regulated environments requiring auditable supply chains.

Vendor qualification Purity specification Batch QC documentation Procurement compliance

Synthetic Accessibility from Readily Available 5-Hydroxy-2-nitrobenzaldehyde Precursor

The target compound is accessible via reduction of commercially available 5-hydroxy-2-nitrobenzaldehyde (CAS 1194-98-5). The ChemicalBook synthesis entry documents a catalytic hydrogenation route using 10% Pd-C (50% wet) in ethyl acetate at 15–20°C under atmospheric pressure for 5.5 hours, yielding the aminobenzaldehyde in situ for immediate downstream use . However, the Konoike et al. paper explicitly notes that this catalytic hydrogenation approach proved problematic for process-scale work, ultimately selecting TiCl₃ in aqueous medium as the superior reductant because of its low-temperature operation, weakly acidic conditions, and rapid reaction kinetics [1]. The one-pot reduction–acylation sequence using TiCl₃ achieved 62% yield of the derived aldehyde 5, and was demonstrated on a multi-kilogram scale [1]. The precursor 5-hydroxy-2-nitrobenzaldehyde is itself a well-characterized compound with established synthetic protocols [2], providing a reliable entry point for laboratories that choose to generate the target aminobenzaldehyde in situ rather than procure it directly.

Synthetic route efficiency Nitro reduction Precursor availability

Evidence-Anchored Application Scenarios Where 2-Amino-5-hydroxybenzaldehyde (CAS 70128-19-7) Provides Verifiable Procurement Advantage


Pharmaceutical Process Development Requiring Validated Multi-Kilogram Intermediate with Regulatory Provenance

For organizations developing endothelin receptor antagonists or structurally related oleanane-derived therapeutics, 2-amino-5-hydroxybenzaldehyde is the only aminobenzaldehyde isomer with a published multi-kilogram process validation trail. The Konoike et al. (1999) procedure demonstrated a complete synthetic sequence yielding S-0139 in 20% overall yield (14 steps) with the target compound serving as the irreplaceable intermediate 15 [1]. The chromatography-free one-pot reduction–acylation protocol (62% yield) was explicitly designed to overcome the compound's intrinsic instability and to meet bulk pharmaceutical chemical purity specifications [1]. Procurement teams supporting clinical supply chains should prioritize this specific CAS number (70128-19-7) because no alternative isomer or analog has been validated in this regulatory context.

Friedländer Quinoline Synthesis Requiring Ortho-Amino Benzaldehyde Scaffolds with Additional Hydrogen-Bond Functionality

Research groups pursuing quinoline-based bioactive molecules via the Friedländer condensation require the ortho-amino/aldehyde juxtaposition that only the 2-amino-substituted benzaldehydes provide [1]. 2-Amino-5-hydroxybenzaldehyde uniquely augments this core reactivity with a para-hydroxy substituent that contributes an additional hydrogen-bond donor site (2 HBD vs. 1 HBD for 2-aminobenzaldehyde) and modulates the electronic character of the aromatic ring . This enables the construction of quinolines bearing a hydroxyl handle for further derivatization—a feature absent in the unsubstituted 2-aminobenzaldehyde (CAS 529-23-7). Procurement should specifically exclude the 5-amino-2-hydroxy positional isomer (CAS 58186-71-3), which lacks the ortho-NH₂/CHO motif required for the Friedländer annulation [2].

Schiff Base Ligand Synthesis Exploiting Dual Amino/Hydroxy Coordination Sites

The target compound's bifunctional amino/hydroxy substitution pattern makes it a versatile precursor for unsymmetrical Schiff base ligands capable of tridentate (ONO) metal coordination [1]. The ortho-amino group condenses with carbonyl compounds to form the imine linkage, while the adjacent aldehyde and para-hydroxy groups provide additional coordination sites. The enhanced hydrogen-bonding capacity (2 HBD, 3 HBA) relative to 2-aminobenzaldehyde (1 HBD, 2 HBA) facilitates supramolecular assembly and influences metal-binding stoichiometry . For coordination chemistry applications, the specific substitution geometry of CAS 70128-19-7 is non-interchangeable with either the 5-amino-2-hydroxy isomer or with simple 2-aminobenzaldehyde.

In Situ Generation Workflows for Instability-Prone Ortho-Aminoaldehydes in Automated Synthesis Platforms

Given the documented extreme lability of 2-amino-5-hydroxybenzaldehyde—explicitly characterized as 'not ... available presumably owing to its lability' [1]—the compound is an ideal candidate for flow chemistry or automated synthesis platforms that integrate in situ generation from the stable precursor 5-hydroxy-2-nitrobenzaldehyde (CAS 1194-98-5). The TiCl₃ reduction protocol validated at multi-kilogram scale [1] can be adapted to continuous flow, with the generated aminobenzaldehyde immediately consumed in a downstream condensation step, circumventing the decomposition that plagues batch procurement and storage. This workflow is particularly relevant for pharmaceutical development organizations seeking to eliminate cold-chain storage and minimize quality variability associated with the isolated compound.

Quote Request

Request a Quote for 2-Amino-5-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.